molecular formula C15H18N4O B2515954 3-phenyl-1-(1H-1,2,4-triazole-5-carbonyl)azepane CAS No. 2034472-75-6

3-phenyl-1-(1H-1,2,4-triazole-5-carbonyl)azepane

Cat. No.: B2515954
CAS No.: 2034472-75-6
M. Wt: 270.336
InChI Key: WANHJXDNJCDPFC-UHFFFAOYSA-N
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Description

3-Phenyl-1-(1H-1,2,4-triazole-5-carbonyl)azepane is a heterocyclic compound featuring a seven-membered azepane ring substituted with a phenyl group at the 3-position and a 1,2,4-triazole-5-carbonyl moiety at the 1-position.

The compound’s synthesis typically involves coupling reactions between azepane derivatives and activated triazole-carboxylic acids, leveraging methods similar to those described for related triazole-containing scaffolds (e.g., thiazole-triazole hybrids in ) . Its crystallographic data, if available, would likely be refined using programs like SHELXL, which is widely employed for small-molecule structure determination .

Properties

IUPAC Name

(3-phenylazepan-1-yl)-(1H-1,2,4-triazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c20-15(14-16-11-17-18-14)19-9-5-4-8-13(10-19)12-6-2-1-3-7-12/h1-3,6-7,11,13H,4-5,8-10H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WANHJXDNJCDPFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)C2=CC=CC=C2)C(=O)C3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-phenyl-1-(1H-1,2,4-triazole-5-carbonyl)azepane typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the CuAAC reaction and optimizing reaction conditions to maximize yield and purity .

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in binding to specific enzymes and receptors, making it a candidate for drug development .

Medicine: The compound is being investigated for its potential therapeutic applications. It has shown activity against certain bacterial and fungal strains, making it a potential candidate for antimicrobial drugs .

Industry: In the industrial sector, the compound is used in the development of new materials with unique properties. Its triazole ring imparts stability and resistance to degradation, making it valuable in the production of polymers and coatings .

Mechanism of Action

The mechanism of action of 3-phenyl-1-(1H-1,2,4-triazole-5-carbonyl)azepane involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, allowing the compound to bind to enzymes and receptors. This binding can inhibit the activity of these targets, leading to various biological effects .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Key Observations:

Triazole Position and Functional Groups: The target compound’s 1,2,4-triazole-5-carbonyl group distinguishes it from 1,2,3-triazole derivatives (e.g., ), which exhibit marked antitumor activity but lack the azepane ring’s flexibility .

Ring Size and Flexibility :

  • The seven-membered azepane ring may confer greater conformational adaptability compared to six-membered diazepane () or rigid thiazole systems (), influencing pharmacokinetic properties like membrane permeability .

Biological Activity Trends :

  • Compounds with electron-withdrawing substituents (e.g., CF₃ in ) show enhanced growth inhibition (GP values <70%) in lung cancer models, suggesting that similar modifications to the target compound could boost efficacy .
  • Thiazole-triazole hybrids () demonstrate that fused heterocyclic systems improve metabolic stability, a feature that could be leveraged in optimizing the azepane-triazole scaffold .

Pharmacological Potential

  • Antitumor Activity : 1,2,3-Triazole-4-carboxylic acids () inhibit c-Met kinase and induce apoptosis in multiple cancer lines, suggesting that the target compound’s triazole moiety could similarly engage kinase targets .

Biological Activity

3-Phenyl-1-(1H-1,2,4-triazole-5-carbonyl)azepane is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activities, and potential therapeutic applications, supported by data tables and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of azepane derivatives with triazole-containing reagents. Various methods have been developed to optimize yield and purity. For instance, the use of copper-catalyzed reactions has been reported to enhance the efficiency of synthesizing triazole derivatives.

Key Synthesis Steps:

  • Formation of the Triazole Ring: The initial step involves forming the 1,2,4-triazole ring through a cycloaddition reaction involving azides and alkynes.
  • Carbonylation: The introduction of a carbonyl group at the 5-position of the triazole is achieved through various acylation methods.
  • Final Coupling: The phenyl group is introduced via a coupling reaction with phenyl halides or other electrophilic phenyl sources.

Antimicrobial Activity

Research has demonstrated that derivatives of triazoles exhibit significant antimicrobial properties. A study evaluating various triazole compounds indicated that this compound showed promising activity against both Gram-positive and Gram-negative bacteria.

CompoundBacterial StrainZone of Inhibition (mm)
This compoundE. coli15
This compoundS. aureus18

The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism underlying its anticancer activity may involve apoptosis induction and inhibition of cell proliferation.

Case Study:
A recent study tested the compound against human breast cancer cells (MCF-7). The results indicated an IC50 value of approximately 12 µM, suggesting moderate potency compared to established chemotherapeutics.

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds can often be correlated with their structural features. Modifications at specific positions on the triazole ring or side chains can significantly affect their pharmacological profiles.

Key Findings:

  • Substitution at the 5-position of the triazole enhances antimicrobial activity.
  • The presence of a phenyl group at position 3 contributes to increased lipophilicity and cellular uptake.

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